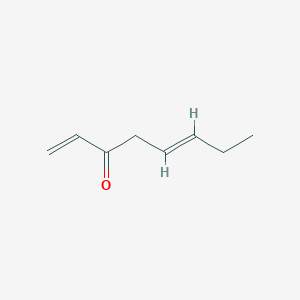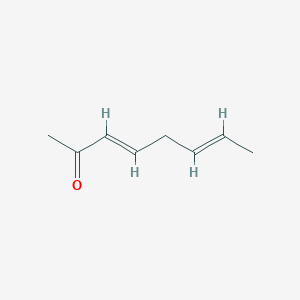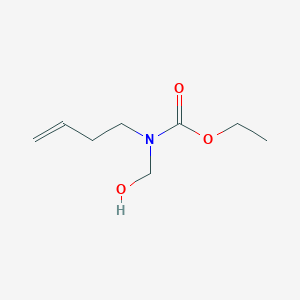
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate, also known as EBC, is a carbamate insecticide that is commonly used in agricultural settings. It was first synthesized in the 1970s and has since become a popular alternative to other insecticides due to its low toxicity to humans and animals.
Mecanismo De Acción
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate binds to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the insect's nervous system, leading to overstimulation and eventual paralysis.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate has been shown to have low toxicity to mammals, with no significant effects observed on reproductive or developmental processes. However, it can have toxic effects on aquatic organisms and should be used with caution in areas near water sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate in lab experiments is its low toxicity to humans and animals, making it a safer alternative to other insecticides. However, its effectiveness against certain pests may vary depending on the species and the application method used.
Direcciones Futuras
Future research on Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate could focus on developing more efficient synthesis methods or exploring its potential as a treatment for insect-borne diseases. Additionally, studies could be conducted to determine the long-term effects of Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate on the environment and non-target organisms.
Métodos De Síntesis
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate is synthesized by reacting ethyl N-but-3-enylcarbamate with formaldehyde in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including aphids, whiteflies, and mites. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects.
Propiedades
Número CAS |
135690-57-2 |
|---|---|
Nombre del producto |
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-9(7-10)8(11)12-4-2/h3,10H,1,4-7H2,2H3 |
Clave InChI |
NDMNJMRNMCISLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CCC=C)CO |
SMILES canónico |
CCOC(=O)N(CCC=C)CO |
Sinónimos |
Carbamic acid, 3-butenyl(hydroxymethyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
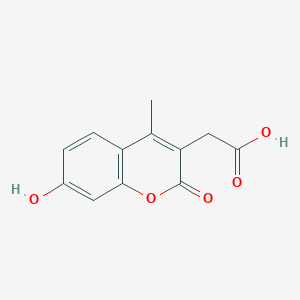
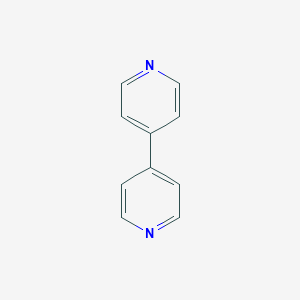

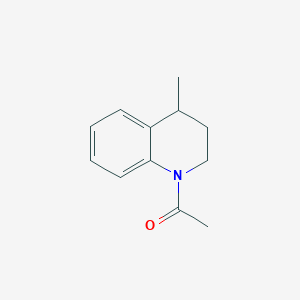



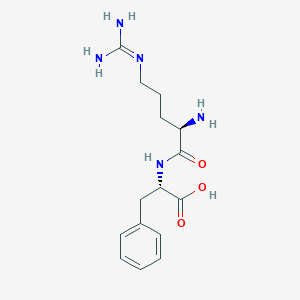
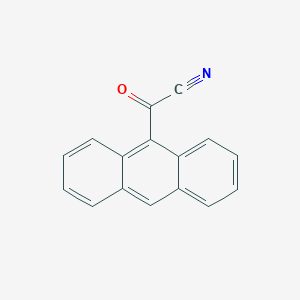
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
